molecular formula C8H6Cl2N2O2 B3371671 Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]- CAS No. 76409-91-1

Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]-

Cat. No.: B3371671
CAS No.: 76409-91-1
M. Wt: 233.05 g/mol
InChI Key: XRLXCJIBDLXKQF-UHFFFAOYSA-N
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Description

Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]- is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes a formamide group attached to a 3,4-dichlorophenyl group through an amino carbonyl linkage. This compound is often used in scientific research and industrial processes due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]- typically involves the reaction of 3,4-dichloroaniline with formic acid or its derivatives. One common method is the formylation of 3,4-dichloroaniline using formic acid under solvent-free conditions. This reaction is often catalyzed by solid acid catalysts such as sulfonated rice husk ash (RHA-SO3H), which promotes the formation of the desired formamide derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as the carbonylation of ammonia in the presence of 3,4-dichloroaniline. This method ensures high yields and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the formamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for its potential therapeutic effects.

    Industry: It is utilized in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites, while the 3,4-dichlorophenyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Dimethylformamide (DMF): A widely used solvent with similar formamide structure but different substituents.

    N,N-Dimethylformamide (DMF): Another formamide derivative with distinct chemical properties.

Uniqueness

Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]- is unique due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3,4-dichlorophenyl group distinguishes it from other formamides and contributes to its specific reactivity and applications.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)carbamoyl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O2/c9-6-2-1-5(3-7(6)10)12-8(14)11-4-13/h1-4H,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLXCJIBDLXKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394275
Record name Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76409-91-1
Record name Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-DICHLOROPHENYL)-3-FORMYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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